molecular formula C10H18N4O2 B12709669 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 147396-44-9

2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B12709669
CAS No.: 147396-44-9
M. Wt: 226.28 g/mol
InChI Key: JYYLHIGIPGWKFM-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of diethylamine with an appropriate oxadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Diethylamine and 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid.

    Reaction: The carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride.

    Amidation: The acyl chloride is then reacted with diethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethylamine
  • (5-Ethyl-1,3,4-oxadiazol-2-yl)methylaminehydrochloride
  • Methyl 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoate

Uniqueness

Compared to similar compounds, 2-(Diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the diethylamino group, which can enhance its solubility and biological activity. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

147396-44-9

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-(diethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C10H18N4O2/c1-4-9-12-13-10(16-9)11-8(15)7-14(5-2)6-3/h4-7H2,1-3H3,(H,11,13,15)

InChI Key

JYYLHIGIPGWKFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)NC(=O)CN(CC)CC

Origin of Product

United States

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